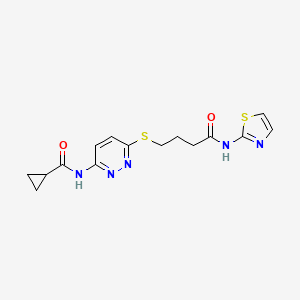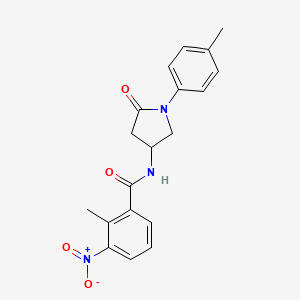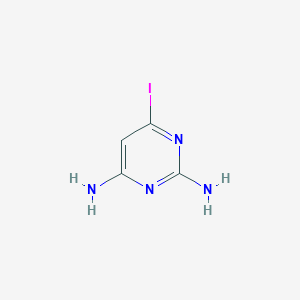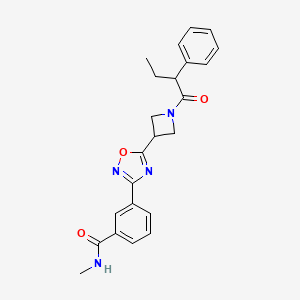
Methyl 5-methylpiperidine-3-carboxylate
Descripción general
Descripción
“Methyl 5-methylpiperidine-3-carboxylate” is a chemical compound with the CAS Number: 1044591-98-1 . It has a molecular weight of 157.21 . The IUPAC name for this compound is methyl 5-methyl-3-piperidinecarboxylate . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “Methyl 5-methylpiperidine-3-carboxylate” is 1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 5-methylpiperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 157.21 . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Formation Constants and Conformational Analysis
Mcgregor et al. (2018) utilized nuclear magnetic resonance spectroscopy to investigate the speciation in systems involving 2-methylpiperidine, a compound structurally related to methyl 5-methylpiperidine-3-carboxylate. They discovered that the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) forms a stable species in aqueous solutions. This study provides foundational knowledge about the behavior of similar compounds in various conditions, which could be relevant for methyl 5-methylpiperidine-3-carboxylate (Mcgregor et al., 2018).
Aqueous Basicity and Proton Affinity
Barczyński et al. (2000) analyzed the pKa values of 5-(N-methylpiperidine)-alkanocarboxylates, which are structurally similar to methyl 5-methylpiperidine-3-carboxylate. This research is crucial for understanding the chemical properties and potential applications of methyl 5-methylpiperidine-3-carboxylate in different environments (Barczyński et al., 2000).
Heterocyclic Chemistry and Biological Evaluation
Rehman et al. (2019) worked on synthesizing and evaluating the biological activities of various heterocyclic derivatives, including those of methylpiperidine. Such research highlights the potential of methyl 5-methylpiperidine-3-carboxylate in developing new therapeutic agents with specific biological activities (Rehman et al., 2019).
Synthesis of Ligands and Complexation
Charbonnière et al. (2001) described the synthesis of ligands based on bipyridine derivatives, relevant to methyl 5-methylpiperidine-3-carboxylate. This study is significant for understanding how such compounds can be used in the complexation of different ions, potentially expanding their applications in various scientific fields (Charbonnière et al., 2001).
Synthesis and Application in Antibacterial Agents
Bouzard et al. (1992) investigated the synthesis and antibacterial activities of naphthyridine derivatives, which is relevant for understanding the potential applications of methyl 5-methylpiperidine-3-carboxylate in developing new antibacterial compounds (Bouzard et al., 1992).
Electrocatalytic Carboxylation with CO2
Feng et al. (2010) explored the electrocatalytic carboxylation of bromopyridine with CO2, an area that could be related to the reactivity and potential applications of methyl 5-methylpiperidine-3-carboxylate in similar processes (Feng et al., 2010).
Anthelmintic Profile in Experimental Helminthiases
Gupta et al. (1990) conducted a study on the anthelmintic properties of methyl 5(6)-(4-methylpiperidin-1-yl) carbonylbenzimidazole-2-carbamate, indicating potential anthelmintic applications for structurally similar compounds like methyl 5-methylpiperidine-3-carboxylate (Gupta et al., 1990).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H227, H302, H315, H318, and H335 . These codes indicate that the compound is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 5-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-3-7(5-9-4-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPYJRXRHXOATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)
![5-Methyl-7-(thiophen-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2689881.png)


![N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2689885.png)

![methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate](/img/structure/B2689888.png)

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)

![N-(2,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2689895.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)
